N,N-Dibenzyl-N'-(2,5-difluorophenyl)urea
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Overview
Description
N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two benzyl groups and a 2,5-difluorophenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea typically involves the reaction of 2,5-difluoroaniline with benzyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,5-Difluoroaniline+Benzyl isocyanate→N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common solvents used in the process include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzylurea: Similar structure but lacks the 2,5-difluorophenyl group.
N,N-Dibenzyl-N’-(4-fluorophenyl)urea: Similar structure with a different fluorophenyl substitution.
N,N-Dibenzyl-N’-(3,4-difluorophenyl)urea: Similar structure with different fluorophenyl substitution pattern.
Uniqueness
N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea is unique due to the presence of the 2,5-difluorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
86764-75-2 |
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Molecular Formula |
C21H18F2N2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C21H18F2N2O/c22-18-11-12-19(23)20(13-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
InChI Key |
SHIXTQUPAMPZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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